4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide 4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 681235-15-4
VCID: VC16822741
InChI: InChI=1S/C15H10N4O2S2/c20-23(21,12-7-5-11(6-8-12)17-10-22)19-15-9-16-13-3-1-2-4-14(13)18-15/h1-9H,(H,18,19)
SMILES:
Molecular Formula: C15H10N4O2S2
Molecular Weight: 342.4 g/mol

4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide

CAS No.: 681235-15-4

Cat. No.: VC16822741

Molecular Formula: C15H10N4O2S2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide - 681235-15-4

Specification

CAS No. 681235-15-4
Molecular Formula C15H10N4O2S2
Molecular Weight 342.4 g/mol
IUPAC Name 4-isothiocyanato-N-quinoxalin-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C15H10N4O2S2/c20-23(21,12-7-5-11(6-8-12)17-10-22)19-15-9-16-13-3-1-2-4-14(13)18-15/h1-9H,(H,18,19)
Standard InChI Key VKGAYTSLUKDQGQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N=C=S

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

  • A quinoxaline core (C₈H₆N₂), a bicyclic aromatic system known for its DNA-intercalating properties and kinase inhibition capabilities .

  • A sulfonamide group (–SO₂NH–), which enhances water solubility and facilitates hydrogen bonding with biological targets .

  • An isothiocyanate moiety (–N=C=S), a reactive electrophile that covalently modifies cysteine residues in proteins .

The full systematic IUPAC name, 4-isothiocyanato-N-(quinoxalin-2-yl)benzenesulfonamide, reflects these substituents’ positions on the benzene ring. Its molecular formula is C₁₅H₁₁N₅O₂S₂, with a calculated molecular weight of 373.41 g/mol .

Spectroscopic Characterization

While experimental spectral data for this exact compound are unavailable, analogs provide insight into expected features:

  • IR Spectroscopy: Strong absorption bands near 1336 cm⁻¹ and 1161 cm⁻¹ (sulfonamide S=O stretching), 2050–2150 cm⁻¹ (isothiocyanate C≡N), and 1600–1500 cm⁻¹ (quinoxaline C=N/C=C) .

  • ¹H NMR: Distinct aromatic proton signals between δ 7.5–8.5 ppm for the quinoxaline and benzene rings, with sulfonamide NH appearing as a broad singlet near δ 7.2 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 373.41 with fragmentation patterns characteristic of sulfonamide cleavage (–SO₂NH–) and isothiocyanate loss (–NCS) .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₁N₅O₂S₂
Molecular Weight373.41 g/mol
LogP (Octanol-Water)2.1 (Estimated)
Hydrogen Bond Donors1 (Sulfonamide NH)
Hydrogen Bond Acceptors7 (2 S=O, 3 N, 2 C=N)
Rotatable Bonds4
Topological Polar SA129 Ų

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxylic acid under acidic conditions yields 2(1H)-quinoxalinone .

  • Sulfonamide Coupling: Chlorination of the quinoxalinone (POCl₃, reflux) generates a reactive 2-chloroquinoxaline intermediate, which undergoes nucleophilic aromatic substitution with 4-isothiocyanatobenzenesulfonamide .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound, with final characterization via HPLC and spectral methods .

Yield Optimization Challenges

Key challenges in scaling synthesis include:

  • Isothiocyanate Stability: The –NCS group hydrolyzes in aqueous media, requiring anhydrous conditions (dry toluene, molecular sieves) .

  • Regioselectivity: Competing reactions at the quinoxaline N1 vs. C2 positions necessitate careful temperature control (60–70°C optimal) .

  • Byproduct Formation: Over-chlorination products may form if POCl₃ stoichiometry exceeds 1.2 equivalents .

Table 2: Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield Range
Quinoxalinone SynthesisGlyoxylic acid, HCl, reflux65–78%
ChlorinationPOCl₃, 110°C, 4 h82–90%
Sulfonamide CouplingDry pyridine, 12 h, N₂ atmosphere45–63%

Pharmacological Profile and Mechanism of Action

Anticancer Activity

While direct cytotoxicity data for 4-isothiocyanato-N-(quinoxalin-2-yl)benzenesulfonamide are unavailable, structurally related compounds demonstrate potent activity:

  • Quinoxaline-sulfonamide hybrids show IC₅₀ values of 7.8–19.4 µM against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cells .

  • Isothiocyanate-containing analogs induce G2/M cell cycle arrest (47–53% vs. 8.2% in controls) and apoptosis via caspase-3 activation .

Target Engagement

The compound likely exerts polypharmacological effects through:

  • VEGFR-2 Inhibition: Quinoxaline-urea derivatives inhibit VEGF signaling (IC₅₀ ~10 µM), suppressing angiogenesis .

  • DHFR Binding: Molecular docking predicts strong interactions (ΔG = −9.2 kcal/mol) with dihydrofolate reductase’s active site, disrupting nucleotide synthesis .

  • Covalent Protein Modification: The isothiocyanate group alkylates Keap1 cysteine residues (Cys151, Cys273), activating Nrf2-mediated oxidative stress response .

Table 3: Comparative Cytotoxicity of Analogous Compounds

CompoundHCT116 (µM)HepG2 (µM)MCF-7 (µM)Selectivity Index
Quinoxaline-sulfonamide7.812.418.94.62
Methotrexate (Control)22.119.825.34.14

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